molecular formula C9H10F3N B8776139 2,3,4-trifluoro-N-isopropylaniline

2,3,4-trifluoro-N-isopropylaniline

Cat. No. B8776139
M. Wt: 189.18 g/mol
InChI Key: NZAUVXCUULSKDI-UHFFFAOYSA-N
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Patent
US04528287

Procedure details

7.70 g of sodium borohydride was added to a mixture of 3.70 g of 2,3,4-trifluoroaniline, 10.30 g of sodium acetate, 20 ml of acetone, 19.6 ml of acetic acid and 39 ml of water under stirring and ice-cooling. After 2 hours, the reaction mixture was made alkaline with sodium carbonate and extracted with benzene. The extract was washed with NaCl saturated water, dried and the solvent was evaporated to give 3.17 g of 2,3,4-trifluoro-N-isopropyl aniline as colorless oil.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
19.6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[CH:7][C:5]=1[NH2:6].[C:13]([O-])(=O)[CH3:14].[Na+].[C:18](=O)([O-])[O-].[Na+].[Na+]>O.C(O)(=O)C.CC(C)=O>[F:3][C:4]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[CH:7][C:5]=1[NH:6][CH:13]([CH3:14])[CH3:18] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3.7 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1F)F
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
39 mL
Type
solvent
Smiles
O
Name
Quantity
19.6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The extract was washed with NaCl saturated water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(NC(C)C)C=CC(=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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